5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide
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Overview
Description
5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms at the 5th and 6th positions of a pyridine ring, a cyano group attached to an isopropyl group, and a carboxamide group at the 3rd position of the pyridine ring
Preparation Methods
The synthesis of 5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the cyano and carboxamide groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the bromination process. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis to form corresponding acids or amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atoms and cyano group may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide include other brominated pyridine derivatives and cyano-substituted carboxamides These compounds may share similar chemical properties but differ in their specific biological activities and applications
Properties
IUPAC Name |
5,6-dibromo-N-(2-cyanopropan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3O/c1-10(2,5-13)15-9(16)6-3-7(11)8(12)14-4-6/h3-4H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUIKHZEMVPYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC(=C(N=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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